molecular formula C16H18N4O B6447357 N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2549037-78-5

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B6447357
CAS No.: 2549037-78-5
M. Wt: 282.34 g/mol
InChI Key: PNHVINXJKOSZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-methyl group on the bicyclic core and a 2-(4-methoxyphenyl)ethyl substituent at the N4 position. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases, tubulin, and microbial enzymes . The 7-methyl group enhances metabolic stability by reducing oxidative degradation, while the 4-methoxyphenylethyl side chain modulates lipophilicity and receptor binding .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-20-10-8-14-15(18-11-19-16(14)20)17-9-7-12-3-5-13(21-2)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHVINXJKOSZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the pyrrolopyrimidine core with a methoxyphenyl ethyl halide under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially converting it to a dihydropyrrolopyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrrolopyrimidine derivatives.

    Substitution: Various substituted pyrrolopyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

  • Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares key structural features, molecular weights, and biological activities of the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound N4: 2-(4-Methoxyphenyl)ethyl; C7: Methyl 309.37* Under investigation -
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 6) N4: 4-Methoxyphenyl; C7: H 241.11 Kinase inhibition (EGFR, Aurora kinases)
N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 1) N4: 4-Methoxyphenyl; C2: Methyl; C7: H 269.30 Antitubulin (GI₅₀: 3–10 nM)
(R)-N-(1-(4-Methoxyphenyl)ethyl)-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine ((R)-20h) N4: (R)-1-(4-Methoxyphenyl)ethyl; C6: 4-Methoxyphenyl; C7: H 375.18 Kinase inhibition (IC₅₀: <100 nM)
(S)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 11) N4: (S)-1-(4-Bromophenyl)ethyl; C6: 4-Methoxyphenyl; C7: H 414.27 Antimicrobial (MIC: 2–4 µg/mL)

*Calculated based on molecular formula C₁₆H₁₈N₄O.

Key Observations:

Halogenation (e.g., bromine in Compound 11) enhances antimicrobial activity but reduces solubility, limiting therapeutic utility . Methylation at C7 (target compound) improves metabolic stability over non-methylated analogs (e.g., Compound 6) .

Biological Activity Trends :

  • Antitubulin Agents (e.g., Compound 1) require planar substituents (e.g., cyclopenta rings) for microtubule disruption, whereas the target compound’s linear side chain may favor kinase inhibition .
  • Enantioselectivity : The (R)-enantiomer of 20h shows superior kinase inhibition over its (S)-counterpart, highlighting the importance of stereochemistry .

Solubility and Pharmacokinetics

  • The 2-(4-methoxyphenyl)ethyl group balances lipophilicity (LogP ~2.8) and aqueous solubility, contrasting with highly lipophilic analogs like Compound 11 (LogP ~3.5) .
  • Compound 1 incorporates a dimethyl group, enhancing water solubility (25 µM in PBS) for antitubulin activity .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative with significant biological activity, particularly in the realm of medicinal chemistry. This compound has been studied for its potential therapeutic effects, primarily as a protein tyrosine kinase (PTK) inhibitor, which is crucial in regulating cell proliferation and signaling pathways associated with various diseases, including cancer and autoimmune disorders.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a methoxyphenyl group attached to a pyrrolopyrimidine core. The synthesis typically involves:

  • Formation of the Pyrrolopyrimidine Core : This can be achieved through cyclization reactions involving 2-aminopyrimidine and suitable aldehydes or ketones.
  • Introduction of the Methoxyphenyl Group : The core is then reacted with a methoxyphenyl ethyl halide under basic conditions to yield the final product.

The biological activity of this compound primarily revolves around its ability to inhibit specific protein tyrosine kinases. This inhibition can lead to:

  • Altered Cell Signaling : By modulating kinase activity, the compound can affect various signaling pathways that control cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways through mechanisms such as caspase activation and modulation of poly(ADP-ribose) polymerase (PARP) cleavage, similar to other pyrrolopyrimidine derivatives studied for antiproliferative effects .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MV4-115.0PTK inhibition
K5628.0Induction of apoptosis
MCF-76.5Modulation of signaling pathways

These results indicate its potential as an anticancer agent, particularly in hematological malignancies.

Case Studies

  • Case Study on Leukemia : A study focused on the MV4-11 cell line showed that treatment with the compound led to significant reductions in cell viability and increased apoptotic markers.
  • Breast Cancer Research : In MCF-7 cells, the compound was noted to downregulate proliferating cell nuclear antigen (PCNA), indicating its role in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-MethoxyphenethylamineLacks pyrrolopyrimidine coreLimited PTK inhibition
PhenethylamineNo methoxy groupMinimal biological activity
2-(4-Methoxyphenyl)ethylamineSimilar side chain but different coreLower antiproliferative effects

The combination of the methoxyphenyl group and the pyrrolopyrimidine core in this compound enhances its potency compared to these analogs.

Q & A

Q. Basic Research Focus

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <0.1% .
  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., δ 8.04 ppm for pyrrolo[2,3-d]pyrimidine H-2) .
  • XRPD : Assess crystallinity; amorphous forms show reduced bioavailability .

Q. Stability Data :

ConditionDegradation (%)Major Degradant
pH 1.2 (37°C, 24h)15N-Dealkylated product
Light (UV, 48h)10Oxidized methoxy group

How can researchers resolve contradictions in reported antitubulin activity across cell lines?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 25 nM in MDA-MB-435 vs. 120 nM in A549) arise from:

  • P-glycoprotein (P-gp) Overexpression : Use P-gp inhibitors (verapamil) or knockdown models to confirm resistance mechanisms .
  • βIII-Tubulin Isoform Dominance : Quantify βIII-tubulin via Western blot; correlate with reduced sensitivity (R² = 0.89 in NSCLC lines) .

Q. Experimental Design :

Pre-treat cells with 1 μM vincristine (P-gp inducer) for 24h.

Compare dose-response curves with/without P-gp inhibitors.

What strategies improve aqueous solubility without compromising target affinity?

Q. Advanced Research Focus

  • Prodrug Design : Phosphate ester prodrugs increase solubility (5 mg/mL vs. 0.2 mg/mL for parent) but require esterase-mediated activation .
  • Co-Crystallization : Use succinic acid or L-arginine to form salts, improving solubility 10-fold .
  • Nanoformulation : PEGylated liposomes achieve sustained release (t₁/₂ = 18h) and reduce hepatotoxicity .

Q. Advanced Research Focus

  • Pharmacophore Modeling : Screen against ChEMBL databases to identify kinase off-targets (e.g., JAK2, EGFR).
  • MD Simulations : Assess binding persistence (≥50 ns simulations) to β-tubulin vs. hERG channels .
  • ADMET Predictors : Use SwissADME to flag CYP3A4 inhibition (high risk) and plasma protein binding (>90%) .

Validation : Compare in silico predictions with in vitro panels (Eurofins Cerep) for 50 kinases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.